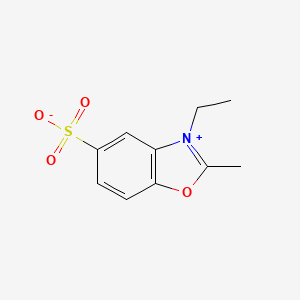
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is a compound that combines the properties of sulfuric acid and a deuterated form of methylhydrazine. Sulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Methylhydrazine is an organic compound with the formula CH₃NHNH₂, known for its use as a rocket propellant and in organic synthesis. The deuterated form, 1,1,2-trideuterio-2-methylhydrazine, involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;1,1,2-trideuterio-2-methylhydrazine involves several steps:
Deuteration of Methylhydrazine: Methylhydrazine is treated with deuterium gas (D₂) under specific conditions to replace hydrogen atoms with deuterium, forming 1,1,2-trideuterio-2-methylhydrazine.
Combination with Sulfuric Acid: The deuterated methylhydrazine is then reacted with sulfuric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes followed by careful handling and reaction with sulfuric acid. The exact conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other products.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated nitrogen oxides, while reduction could produce simpler deuterated hydrazines.
科学的研究の応用
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotope labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Potential use in developing deuterium-labeled drugs for improved pharmacokinetics.
Industry: Utilized in specialized industrial processes requiring deuterium-labeled compounds.
作用機序
The mechanism by which sulfuric acid;1,1,2-trideuterio-2-methylhydrazine exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various enzymes and proteins, affecting their function.
Pathways Involved: It may participate in metabolic pathways where deuterium labeling helps trace the movement and transformation of molecules.
類似化合物との比較
Similar Compounds
Sulfuric Acid: H₂SO₄, a strong acid used in many industrial processes.
Methylhydrazine: CH₃NHNH₂, used as a rocket propellant and in organic synthesis.
Deuterated Compounds: Various deuterium-labeled compounds used in research.
Uniqueness
Sulfuric acid;1,1,2-trideuterio-2-methylhydrazine is unique due to the combination of sulfuric acid’s strong acidic properties and the deuterium-labeled methylhydrazine, making it valuable in both industrial applications and scientific research.
特性
分子式 |
CH8N2O4S |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
sulfuric acid;1,1,2-trideuterio-2-methylhydrazine |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i/hD3 |
InChIキー |
KJDJPXUIZYHXEZ-ZRLBSURWSA-N |
異性体SMILES |
[2H]N([2H])N([2H])C.OS(=O)(=O)O |
正規SMILES |
CNN.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)











![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
